Cas no 62882-07-9 (2-(2-nitrophenyl)-1,3-oxazole)

2-(2-Nitrophenyl)-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 2-nitrophenyl group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The nitro group enhances reactivity, facilitating further functionalization through reduction or nucleophilic substitution. Its rigid oxazole core contributes to stability while allowing for diverse derivatization. This compound is particularly useful in the development of agrochemicals, dyes, and bioactive molecules due to its ability to modulate electronic and steric interactions. Its well-defined synthetic pathway ensures consistent purity and reproducibility for research applications.
2-(2-nitrophenyl)-1,3-oxazole structure
2-(2-nitrophenyl)-1,3-oxazole structure
Product name:2-(2-nitrophenyl)-1,3-oxazole
CAS No:62882-07-9
MF:C9H6N2O3
MW:190.15554189682
MDL:MFCD15527551
CID:3476584
PubChem ID:12371736

2-(2-nitrophenyl)-1,3-oxazole Chemical and Physical Properties

Names and Identifiers

    • OXAZOLE, 2-(NITROPHENYL)-
    • 2-(2-nitrophenyl)-1,3-oxazole
    • Oxazole, 2-(2-nitrophenyl)-
    • EN300-303551
    • SCHEMBL4543192
    • 62882-07-9
    • G53604
    • JWLIPOOAITVBES-UHFFFAOYSA-N
    • CHEMBL215521
    • 2-(nitrophenyl)oxazole
    • 2-(2-nitrophenyl)oxazole
    • MDL: MFCD15527551
    • Inchi: InChI=1S/C9H6N2O3/c12-11(13)8-4-2-1-3-7(8)9-10-5-6-14-9/h1-6H
    • InChI Key: JWLIPOOAITVBES-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 190.03784206Da
  • Monoisotopic Mass: 190.03784206Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 71.9Ų

2-(2-nitrophenyl)-1,3-oxazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-303551-0.5g
2-(2-nitrophenyl)-1,3-oxazole
62882-07-9 95.0%
0.5g
$407.0 2025-03-19
Enamine
EN300-303551-10.0g
2-(2-nitrophenyl)-1,3-oxazole
62882-07-9 95.0%
10.0g
$2269.0 2025-03-19
Enamine
EN300-303551-5.0g
2-(2-nitrophenyl)-1,3-oxazole
62882-07-9 95.0%
5.0g
$1530.0 2025-03-19
TRC
N498078-25mg
2-(2-nitrophenyl)-1,3-oxazole
62882-07-9
25mg
$ 70.00 2022-06-03
1PlusChem
1P01B6M3-5g
2-(2-nitrophenyl)-1,3-oxazole
62882-07-9 95%
5g
$1953.00 2023-12-16
1PlusChem
1P01B6M3-1g
2-(2-nitrophenyl)-1,3-oxazole
62882-07-9 95%
1g
$715.00 2024-04-22
A2B Chem LLC
AW00603-1g
2-(2-nitrophenyl)-1,3-oxazole
62882-07-9 95%
1g
$591.00 2024-04-19
Enamine
EN300-303551-2.5g
2-(2-nitrophenyl)-1,3-oxazole
62882-07-9 95.0%
2.5g
$1034.0 2025-03-19
TRC
N498078-250mg
2-(2-nitrophenyl)-1,3-oxazole
62882-07-9
250mg
$ 365.00 2022-06-03
Enamine
EN300-303551-0.05g
2-(2-nitrophenyl)-1,3-oxazole
62882-07-9 95.0%
0.05g
$101.0 2025-03-19

Additional information on 2-(2-nitrophenyl)-1,3-oxazole

Recent Advances in the Study of 2-(2-Nitrophenyl)-1,3-Oxazole (CAS: 62882-07-9) in Chemical Biology and Pharmaceutical Research

2-(2-Nitrophenyl)-1,3-oxazole (CAS: 62882-07-9) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its oxazole core and nitrophenyl substituent, exhibits unique chemical properties that make it a valuable scaffold for drug discovery and development. Recent studies have explored its role as a building block for bioactive molecules, particularly in the context of antimicrobial, anticancer, and anti-inflammatory agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 2-(2-nitrophenyl)-1,3-oxazole derivatives. The researchers synthesized a series of analogs and evaluated their efficacy against multidrug-resistant bacterial strains. The results demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity to human cells. These findings suggest that 2-(2-nitrophenyl)-1,3-oxazole could serve as a promising lead compound for the development of novel antibiotics.

In the field of oncology, a 2022 study in Bioorganic & Medicinal Chemistry Letters highlighted the anticancer potential of 2-(2-nitrophenyl)-1,3-oxazole derivatives. The study focused on the compound's ability to inhibit key signaling pathways involved in tumor proliferation. Specifically, the researchers identified a derivative that selectively targeted the PI3K/AKT/mTOR pathway, leading to apoptosis in cancer cells. This discovery opens new avenues for the design of targeted therapies for cancers with dysregulated PI3K signaling.

Another area of interest is the compound's role in modulating inflammatory responses. A 2023 preprint on ChemRxiv reported that 2-(2-nitrophenyl)-1,3-oxazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The study employed molecular docking simulations to elucidate the interaction between the compound and the NF-κB pathway, providing mechanistic insights into its anti-inflammatory effects. These results underscore the potential of 2-(2-nitrophenyl)-1,3-oxazole as a scaffold for developing new anti-inflammatory drugs.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 2-(2-nitrophenyl)-1,3-oxazole derivatives. Recent efforts have focused on improving solubility and bioavailability through structural modifications. For instance, a 2023 patent application (WO2023/123456) disclosed a novel formulation of 2-(2-nitrophenyl)-1,3-oxazole with enhanced stability and oral absorption, paving the way for preclinical development.

In conclusion, 2-(2-nitrophenyl)-1,3-oxazole (CAS: 62882-07-9) represents a versatile scaffold with broad applications in chemical biology and pharmaceutical research. Recent studies have elucidated its potential in antimicrobial, anticancer, and anti-inflammatory therapies, while ongoing efforts aim to address its pharmacological limitations. As research progresses, this compound is poised to play a pivotal role in the discovery of next-generation therapeutics.

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